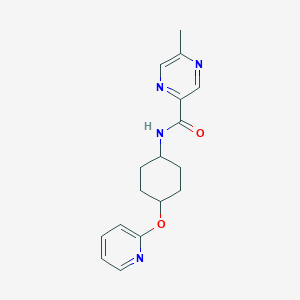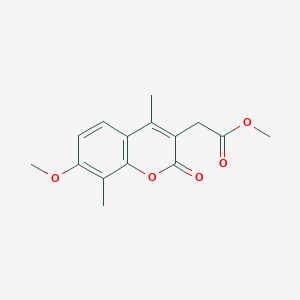![molecular formula C15H17ClN2O B2515093 [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol CAS No. 2415629-89-7](/img/structure/B2515093.png)
[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring substituted with a chloro group at the 6-position and a piperidin-4-ylmethanol moiety at the 1-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: The chloro group can be introduced at the 6-position of the quinoline ring using chlorinating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Piperidin-4-ylmethanol Moiety: The piperidin-4-ylmethanol moiety can be attached to the quinoline ring through nucleophilic substitution reactions. This step often involves the use of piperidine and formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group (-OH) is converted to a carbonyl group (C=O) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Quinoline-2-carbaldehyde derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence or conductivity.
Biology:
Antimicrobial Agents: Quinoline derivatives, including [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol, exhibit antimicrobial activity against various bacterial and fungal strains.
Anticancer Agents: The compound has potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Medicine:
Drug Development: The compound can serve as a lead compound for the development of new drugs targeting specific diseases such as malaria, cancer, and bacterial infections.
Industry:
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments for various industrial applications.
Electronics: The compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division.
Modulate Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Bind to Receptors: It can bind to specific receptors on the cell surface, triggering downstream signaling events that affect cellular functions.
相似化合物的比较
- [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol
- [1-(6-Bromoquinolin-2-yl)piperidin-4-yl]methanol
- [1-(6-Fluoroquinolin-2-yl)piperidin-4-yl]methanol
Comparison:
- Chloro vs. Bromo vs. Fluoro: The presence of different halogen atoms (chloro, bromo, fluoro) at the 6-position of the quinoline ring can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties.
- Unique Properties: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
[1-(6-chloroquinolin-2-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-2-3-14-12(9-13)1-4-15(17-14)18-7-5-11(10-19)6-8-18/h1-4,9,11,19H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOZJYWZABRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(C=C2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
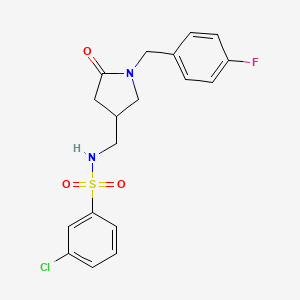
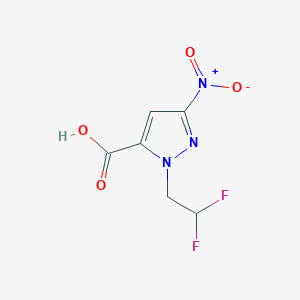
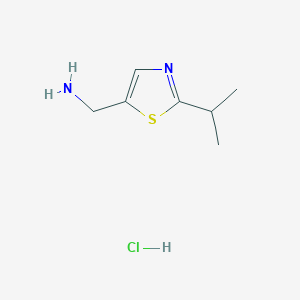
![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)
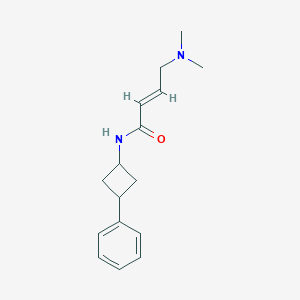
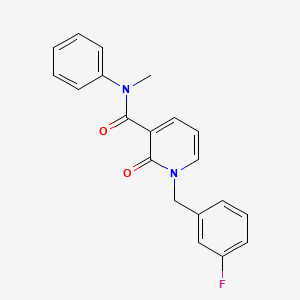
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)
![N-{5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B2515025.png)
![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)
![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)
